2-phenyl-N-(piperidin-4-yl)acetamide

Description

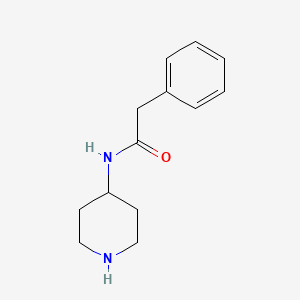

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-piperidin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h1-5,12,14H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVLKPHETCGCEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362946 |

Source

|

| Record name | 2-phenyl-N-piperidin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75484-47-8 |

Source

|

| Record name | N-4-Piperidinylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75484-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-N-piperidin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Medicinal Chemistry Review of the 2-Phenyl-N-(piperidin-4-yl)acetamide Scaffold: A Versatile Core for Modern Drug Discovery

Abstract

The 2-phenyl-N-(piperidin-4-yl)acetamide scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure for designing potent and selective ligands for a multitude of biological targets. Its structural rigidity, coupled with amenable sites for chemical modification, has allowed for its incorporation into compounds targeting the central nervous system, infectious diseases, and metabolic disorders. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this remarkable chemical entity. We will explore its pivotal role in the development of opioid receptor modulators, agents for neurodegenerative diseases, and other emerging pharmacological classes, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

The 2-Phenyl-N-(piperidin-4-yl)acetamide Core: A Privileged Scaffold

At its heart, the 2-phenyl-N-(piperidin-4-yl)acetamide structure combines a phenylacetamide moiety with a 4-aminopiperidine ring. Piperidine-containing compounds are one of the most significant building blocks in drug design, present in numerous pharmaceuticals due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The phenylacetamide group provides a key aromatic interaction point, while the piperidine ring offers a rigid scaffold with a basic nitrogen atom that can be crucial for receptor binding and pharmacokinetic profiles. The versatility of this core lies in the three primary points of diversification, as illustrated below, allowing chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and safety.

Caption: Key diversification points on the core scaffold.

Synthetic Methodologies: Building the Core

The construction of 2-phenyl-N-(piperidin-4-yl)acetamide derivatives is typically achieved through a convergent synthetic strategy, culminating in an amide bond formation. This approach is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating libraries of analogs for SAR studies.

General Synthetic Pathway

The most common route involves the coupling of a substituted phenylacetic acid (or its activated form, such as an acyl chloride) with a corresponding N-substituted 4-aminopiperidine. The N-substituent on the piperidine ring is often installed prior to the amidation step via reductive amination or nucleophilic substitution.

Caption: General workflow for synthesizing the target compounds.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard procedure for the synthesis of the target scaffold. The Schotten-Baumann reaction conditions are frequently employed for this type of transformation.[3]

Step 1: Activation of Phenylacetic Acid

-

To a solution of the desired substituted phenylacetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude phenylacetyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

-

Dissolve the N-substituted 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude phenylacetyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

-

Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Trustworthiness Note: This self-validating system relies on monitoring by TLC to ensure reaction completion and purification by chromatography to guarantee the purity of the final compound, which should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 2-phenyl-N-(piperidin-4-yl)acetamide scaffold has been successfully exploited to develop ligands for a variety of biological targets.

Opioid Receptor Modulators

The 4-anilidopiperidine substructure, closely related to our core, is the defining feature of the fentanyl class of potent µ-opioid receptor (MOR) agonists.[6] While fentanyl itself is an N-phenyl-N-(piperidin-4-yl)pro panamide, the underlying principles of its SAR are highly relevant to the acetamide series. Research has shown that derivatives of this core can achieve high affinity and selectivity for the MOR.[7]

Key SAR Insights:

-

Piperidine N-substituent (R2): A phenethyl group or similar bulky, hydrophobic substituent is critical for high MOR affinity. This group is believed to interact with a hydrophobic pocket in the receptor.[6]

-

Phenyl Ring (R1): Substitution on the phenyl ring of the acetamide moiety is generally not well-tolerated for MOR activity, suggesting a specific and constrained binding pocket.

-

Anilino Nitrogen: The nitrogen atom linking the piperidine and the phenyl group is a key feature. Replacing the propionamide of fentanyl with an acetamide can modulate activity. For instance, the acetyl analog of α-methylfentanyl is a known compound in this class.[8]

Caption: SAR summary for µ-opioid receptor affinity.

| Compound Class | R2 Substituent | Key Finding | Receptor Affinity | Reference |

| 4-Anilidopiperidines | Phenethyl | The N-phenethyl group is a classic feature for potent MOR agonists. | High µ-affinity | [6] |

| Tetrahydronaphthalene Analogs | 5-OH-tetrahydronaphthalen-2-yl-methyl | Hydroxyl substitution significantly boosts µ-affinity and selectivity. | Ki = 2 nM (µ) | [7] |

| Tetrahydronaphthalene Analogs | 5-Acetamido-tetrahydronaphthalen-2-yl-methyl | The acetamide group provides good affinity but less than the hydroxyl. | Ki = 50 nM (µ) | [7] |

Agents for Neurodegenerative and Neurological Disorders

The scaffold has emerged as a promising template for targeting enzymes and receptors implicated in diseases like Alzheimer's, Parkinson's, and epilepsy.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease.[9][10] Acetamide-type compounds have shown potent and selective inhibitory activity against MAO-B. The piperidine ring can be tailored to interact with the active site of the enzyme, while the phenylacetamide portion contributes to binding affinity.[9]

Cholinesterase (AChE/BChE) Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide, a related structure, has demonstrated inhibitory activity against these enzymes, highlighting the potential of the broader class.[9]

Other CNS Targets:

-

Melanin-Concentrating Hormone Receptor 1 (MCH R1): Antagonists of MCH R1 are being investigated as anti-obesity agents. A computational analysis of 2-piperidin-4-yl-acetamide derivatives revealed that hydrophobic properties are favorable for MCH R1 antagonism.[11]

-

SLACK Potassium Channels: Inhibitors of SLACK channels are being explored for rare epileptic disorders. 2-Aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as potent inhibitors.[12]

-

Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (where the piperidine is replaced by piperazine) have been synthesized and shown to possess anticonvulsant properties.[5]

| Target | Disease Indication | Key Structural Feature | Example Activity | Reference |

| MAO-B | Parkinson's Disease | Acetamide linker with appropriate aromatic groups | Potent and selective inhibition | [9] |

| AChE / BChE | Alzheimer's Disease | Naphthyl and piperidine moieties | Moderate inhibition | [9] |

| MCH R1 | Obesity | Hydrophobic surface properties | Favorable for antagonism | [11] |

| SLACK Channels | Epilepsy | 2-Aryloxy acetamide moiety | Potent inhibition | [12] |

Antimicrobial Activity

Derivatives of the core structure have also been investigated for their antimicrobial properties. A series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized and tested against various fungal and bacterial strains.[13] Several of these compounds exhibited potency comparable to standard drugs like fluconazole and chloramphenicol, demonstrating the scaffold's potential in developing new anti-infective agents. The study found that the introduction of the acetamide moiety on certain core structures enhanced their pharmacological properties.[13]

Pharmacokinetic and Toxicological Considerations

A critical aspect of drug development is understanding a compound's ADMET profile. For the 2-phenyl-N-(piperidin-4-yl)acetamide class, several potential liabilities must be considered and addressed through chemical modification.

-

Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, BBB penetration is essential. The lipophilicity and hydrogen bonding capacity of these compounds, largely dictated by the R1 and R2 substituents, play a key role. Predictive software like admetSAR has been used to estimate high BBB permeability for some analogs.[14]

-

hERG Channel Inhibition: A significant safety concern for many piperidine-containing compounds is the blockade of the hERG potassium channel, which can lead to cardiotoxicity. Structural analysis has shown that hydrophobic properties and flexible aromatic rings can contribute to hERG blocking activity, while the presence of polar groups is detrimental to this off-target effect.[11] Medicinal chemists must therefore carefully balance the hydrophobicity required for target engagement with the need to minimize hERG liability.

Conclusion and Future Perspectives

The 2-phenyl-N-(piperidin-4-yl)acetamide scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability and the rich SAR data available have enabled the development of potent modulators for a wide array of biological targets, from opioid receptors to enzymes involved in neurodegeneration.

Future efforts will likely focus on several key areas:

-

Enhancing Selectivity: Designing analogs with superior selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Optimizing ADMET Properties: Systematically modifying the core to mitigate liabilities such as hERG inhibition and improve oral bioavailability and metabolic stability.

-

Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to probe novel biological targets and address unmet medical needs.

By integrating computational modeling with innovative synthetic strategies, the 2-phenyl-N-(piperidin-4-yl)acetamide core will undoubtedly continue to be a valuable source of new therapeutic candidates for years to come.

References

-

Moorthy, H. N. S. K., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Drug Discovery Technologies, 9(1), 25-38. [Link]

-

Kumar, S. A., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 551-555. [Link]

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Monatshefte für Chemie - Chemical Monthly, 147(5), 941-950. [Link]

-

Déciga-Campos, M., et al. (2016). Complementary pharmacological and toxicological characterization data on the pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide. Data in Brief, 8, 479-483. [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 1143. [Link]

-

Serrano-Becerra, J. P., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(33), 23158-23173. [Link]

-

Reddy, T. S., et al. (2013). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ACS Medicinal Chemistry Letters, 4(11), 1067-1071. [Link]

-

Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Phenyl-2-piperidineacetamide. PubChem. [Link]

-

Wang, Z., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14287-14296. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Yadav, P., et al. (2011). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Der Pharma Chemica, 3(6), 461-472. [Link]

-

Godyń, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

-

Held, C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6586. [Link]

-

Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 202-211. [Link]

-

National Center for Biotechnology Information. (n.d.). N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride. PubChem. [Link]

-

ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. [Link]

-

Shipe, W. D., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5205. [Link]

-

Reddy, T. S., et al. (2014). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 324-328. [Link]

-

Godyń, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]

-

Patel, R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-154. [Link]

-

D'Souza, M., et al. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

-

Shefali, A., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

-

D'Souza, M., et al. (2021). Modulating β Arrestin-2 Recruitment at the δ- and µ-Opioid Receptors. ChemRxiv. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]- [webbook.nist.gov]

- 9. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. Complementary pharmacological and toxicological characterization data on the pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Architectures of Analgesia: A Technical Guide to the SAR of Phenyl-Acetamide Piperidines

Executive Summary

The phenyl-acetamide piperidine scaffold, prototyped by fentanyl, represents one of the most potent and structurally versatile pharmacophores in medicinal chemistry. Unlike morphinan-based opioids, which rely on a rigid pentacyclic structure, 4-anilidopiperidines utilize a flexible, modular architecture that allows for precise tuning of lipophilicity, receptor affinity, and metabolic stability.[1]

This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of this class. It moves beyond basic descriptions to explore the electronic and steric determinants of Mu-Opioid Receptor (MOR) binding, supported by validated experimental protocols and mechanistic visualizations.

The Pharmacophore: Structural Anatomy

To understand the SAR, we must first deconstruct the molecule into four critical pharmacophoric regions. This modularity allows for the "Message-Address" concept to be applied, where specific regions dictate efficacy (message) and selectivity (address).

Region A: The Piperidine Nitrogen (The Anchor)

-

Role: The protonated nitrogen (at physiological pH) forms a critical salt bridge with Aspartate-147 (D147) in the MOR binding pocket.

-

Substituent: The N-phenethyl group is the gold standard. The distance between the aromatic ring and the basic nitrogen is crucial (approx. 2 carbons).

Region B: The Piperidine Core (The Scaffold)

-

Role: Provides the structural vector orienting the aromatic rings.

-

Substitution: Substituents at the 3-position (e.g., methyl) introduce chirality that can drastically enhance potency (cis-isomers > trans-isomers) by locking the conformation into a favorable binding pose.[1]

Region C: The 4-Anilido System (The Hydrophobic Clamp)

-

Role: The phenyl ring occupies a deep hydrophobic pocket involving Trp293 and His297 .

-

Electronics: Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring can modulate metabolic stability and binding affinity.

Region D: The Amide Chain (The Steric Gate)

-

Role: The propionyl chain fits into a specific steric groove. Deviations in length (acetyl vs. butyryl) often result in a steep drop in affinity due to steric clash or loss of hydrophobic contacts.

SAR Deep Dive & Visualization[1]

The following diagram illustrates the causal relationships between structural modifications and pharmacological activity.

Figure 1: Network map detailing the impact of structural modifications on the pharmacological profile of phenyl-acetamide piperidines.

Mechanistic Pharmacology: The Binding Mode[3][4]

Understanding the binding mode is essential for rational design. The high affinity of these derivatives arises from a specific pose within the MOR orthosteric site.

Key Molecular Interactions

-

The Ionic Anchor: The protonated amine of the piperidine forms a salt bridge with Asp147 (D3.32) . This is the non-negotiable interaction for opioid activity.

-

The Hydrophobic Sandwich: The N-phenethyl ring penetrates a hydrophobic sub-pocket formed by Tyr326 , Trp293 , and Met151 .

-

The Amide Orientation: The amide carbonyl accepts a hydrogen bond from water networks or specific residues (e.g., His297 ), while the phenyl ring of the anilido group engages in pi-stacking interactions.

Comparative Data: Analogs

The table below illustrates how minor structural changes translate to massive shifts in potency and pharmacokinetics.

| Compound | 4-Position Substituent | Amide Chain | LogP (approx) | Relative Potency (Morphine=1) | Key Feature |

| Fentanyl | H | Propionyl | 4.05 | 100x | Prototype; High Lipophilicity |

| Sufentanil | Methoxymethyl | Propionyl | 3.95 | 500-1000x | Thiophene isostere on N-chain |

| Alfentanil | Methoxymethyl | Propionyl | 2.16 | 10-20x | Lower pKa (6.5); Ultra-fast onset |

| Remifentanil | Carbomethoxy | Propionyl | 1.58 | 100-200x | Ester linkage allows rapid hydrolysis |

| Carfentanil | Carbomethoxy | Propionyl | 3.60 | 10,000x | High affinity; Zoo veterinary use |

Experimental Protocols

A. Synthesis: General Procedure for 4-Anilidopiperidines

Note: This protocol is for research purposes only and describes the standard reductive amination route used in academic medicinal chemistry (e.g., Siegfried method adaptation).

Workflow Visualization:

Figure 2: Synthetic pathway for the construction of the 4-anilidopiperidine core.

Detailed Protocol:

-

Reductive Amination (Formation of ANPP):

-

Reagents: N-phenethyl-4-piperidone (1.0 eq), Aniline (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

-

Procedure: Dissolve ketone and amine in DCE. Add acetic acid. Stir for 30 min. Add STAB portion-wise. Stir at RT for 12-24h under nitrogen.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer (MgSO4) and concentrate.

-

Validation: Confirm secondary amine formation via 1H NMR (Shift of the 4-H proton on piperidine).

-

-

Acylation (Formation of Amide):

-

Reagents: ANPP Intermediate (1.0 eq), Propionyl Chloride (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), DCM.

-

Procedure: Dissolve ANPP in dry DCM. Cool to 0°C. Add DIPEA. Dropwise addition of Propionyl Chloride. Warm to RT and stir for 2h.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).[1]

-

B. In Vitro Binding Assay (Radioligand Competition)

To determine Ki values for the MOR.

-

Membrane Preparation: HEK293 cells stably expressing human MOR. Homogenize in Tris-HCl buffer.

-

Ligand: Use [3H]-DAMGO (highly selective MOR agonist) as the radioligand (conc. ~ Kd).

-

Incubation: Incubate membranes + [3H]-DAMGO + Test Compound (10^-10 to 10^-5 M) for 60 min at 25°C.

-

Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

ADME & Toxicology Considerations

The safety profile of this class is dictated heavily by physicochemical properties.

-

Lipophilicity (LogP): There is a direct correlation between LogP and blood-brain barrier (BBB) penetration.[1] Fentanyl (LogP ~4.0) crosses rapidly, leading to immediate onset. Less lipophilic analogs (e.g., Alfentanil, LogP ~2.2) have different distribution volumes.

-

Metabolic Stability:

-

N-Dealkylation: The N-phenethyl chain is a primary site for CYP450-mediated oxidative dealkylation (CYP3A4), producing inactive nor-metabolites.[1]

-

Soft Drugs: Remifentanil incorporates a methyl ester in the 4-position. This serves as a "metabolic handle," allowing ubiquitous plasma esterases to hydrolyze the drug into an inactive carboxylic acid metabolite, resulting in a half-life of <10 minutes regardless of infusion duration.

-

References

-

Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.[1] Link[1]

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link

-

Lalinde, N., et al. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 33(10), 2876–2882. Link

-

Lipinski, P. F., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[2][3][4] Molecules, 24(4), 740. Link

-

Cheng, J., et al. (2018). Structure-Activity Relationship Studies of Fentanyl Analogs. ACS Chemical Neuroscience, 9(5). Link[1]

Sources

The Genesis of a Crucial Scaffold: A Technical Guide to the History and Synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide

Foreword: Unveiling the Importance of a Versatile Intermediate

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with a series of critical chemical intermediates. These unsung heroes of synthesis are the foundational building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Among these, 2-phenyl-N-(piperidin-4-yl)acetamide stands out as a significant scaffold, its history deeply intertwined with the advent of potent synthetic analgesics. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the history, discovery, and synthetic methodologies surrounding this pivotal chemical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and explore the broader context of its application in medicinal chemistry, thereby offering a holistic view of its scientific and historical importance.

A Historical Perspective: The Dawn of Synthetic Opioids and the Rise of the 4-Anilinopiperidine Core

The story of 2-phenyl-N-(piperidin-4-yl)acetamide is inseparable from the pioneering work on synthetic opioids in the mid-20th century. The quest for potent analgesics with improved safety profiles over morphine and its derivatives spurred extensive research into novel chemical scaffolds.[1][2] This era of innovation was marked by the groundbreaking work of Dr. Paul Janssen, who, in 1959, synthesized fentanyl, a synthetic opioid estimated to be 50 to 100 times more potent than morphine.[3][4]

The discovery of fentanyl marked a paradigm shift in pain management and anesthesia.[5] Its core structure, the 4-anilinopiperidine scaffold, proved to be exceptionally amenable to chemical modification, allowing for the fine-tuning of analgesic potency, duration of action, and receptor selectivity. This led to the development of a vast family of fentanyl analogues, each with unique pharmacological properties.[6] The precursors and intermediates used in the synthesis of these potent analgesics, therefore, became subjects of intense study and optimization.[7] While not a direct precursor in the most common fentanyl synthesis routes, 2-phenyl-N-(piperidin-4-yl)acetamide represents a fundamental structural motif within this class of compounds, embodying the key phenylacetamide and piperidine moieties that contribute to their biological activity.

The historical significance of intermediates like 2-phenyl-N-(piperidin-4-yl)acetamide lies in their role in enabling the exploration of the structure-activity relationships (SAR) of the 4-anilinopiperidine class of opioids. By providing a versatile platform for chemical elaboration, these intermediates facilitated the systematic modifications that led to a deeper understanding of opioid receptor pharmacology and the development of safer and more effective analgesics.[8]

Synthetic Strategies: From Conception to Crystallization

The synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide is a testament to the principles of modern organic synthesis, primarily involving the formation of an amide bond between a piperidine derivative and a phenylacetic acid moiety. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Below, we explore the most logical and field-proven synthetic approaches.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2-phenyl-N-(piperidin-4-yl)acetamide reveals two primary disconnection points, leading to two convergent synthetic strategies.

Caption: Retrosynthetic analysis of 2-phenyl-N-(piperidin-4-yl)acetamide.

Route A, the amidation of 4-aminopiperidine with a phenylacetic acid derivative, is the most direct and commonly employed strategy. Route B, involving the N-alkylation of 2-phenylacetamide with a 4-halopiperidine, is a less common alternative.

Preferred Synthetic Protocol: Amidation of N-Boc-4-aminopiperidine

For optimal control and to prevent undesired side reactions, such as N-acylation of the piperidine ring nitrogen, it is judicious to employ a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen due to its stability under the reaction conditions and its facile removal under acidic conditions.[9][]

Workflow Diagram:

Caption: Synthetic workflow for 2-phenyl-N-(piperidin-4-yl)acetamide.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(2-phenylacetamido)piperidine-1-carboxylate

-

Materials:

-

N-Boc-4-aminopiperidine (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)[11]

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-aminopiperidine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add phenylacetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Step 2: Deprotection to Yield 2-phenyl-N-(piperidin-4-yl)acetamide

-

Materials:

-

tert-butyl 4-(2-phenylacetamido)piperidine-1-carboxylate (from Step 1)

-

Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add an excess of TFA or 4 M HCl in 1,4-dioxane to the solution.[12][13]

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 9-10.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-phenyl-N-(piperidin-4-yl)acetamide.

-

Characterization and Data

Accurate characterization of the final product is paramount for its use in further synthetic steps. The following table summarizes the expected analytical data for 2-phenyl-N-(piperidin-4-yl)acetamide.

| Analytical Technique | Expected Data | Reference |

| Molecular Formula | C₁₃H₁₈N₂O | [14] |

| Molecular Weight | 218.29 g/mol | [14] |

| Appearance | White to off-white solid | |

| ¹H NMR | Spectral data for a closely related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, shows characteristic peaks for the phenyl and acetamide protons. Similar patterns are expected for the target molecule.[15] | |

| ¹³C NMR | Spectral data for related phenylacetamide and piperidine derivatives can be used for comparison.[16][17] | |

| Mass Spectrometry (LC-MS) | m/z: 219.1492 [M+H]⁺ (for the isomer alpha-phenyl-2-piperidineacetamide) | [14] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching are expected.[18][19] |

Role as a Chemical Intermediate in Drug Discovery

The true value of 2-phenyl-N-(piperidin-4-yl)acetamide lies in its utility as a versatile chemical intermediate. The piperidine nitrogen provides a reactive handle for a variety of chemical transformations, most notably N-alkylation.

N-Alkylation: Gateway to Diverse Derivatives

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated with a range of alkyl halides or other electrophiles. This allows for the introduction of various substituents at the N-1 position of the piperidine ring, a key modification in the development of potent opioid analgesics.[6] For instance, the introduction of a phenethyl group at this position is a critical step in the synthesis of fentanyl and its analogues.[3]

Illustrative N-Alkylation Reaction:

Caption: General scheme for the N-alkylation of the piperidine nitrogen.

This synthetic flexibility has enabled the creation of extensive libraries of compounds for pharmacological screening, leading to the discovery of molecules with tailored properties.

Beyond Opioids: A Scaffold for Broader Applications

While its historical roots are in opioid research, the phenylacetamide and piperidine motifs are present in a wide array of biologically active molecules. Piperidine derivatives are among the most important synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals.[20] Similarly, the phenylacetamide core is found in compounds with anticonvulsant, antimicrobial, and anticancer activities.[16][21][22] Therefore, 2-phenyl-N-(piperidin-4-yl)acetamide serves as a valuable starting point for the synthesis of novel compounds targeting a diverse range of therapeutic areas.

Conclusion and Future Outlook

2-phenyl-N-(piperidin-4-yl)acetamide, while not a household name in the pharmaceutical world, holds a significant place in the history and practice of medicinal chemistry. Its story is a microcosm of the broader narrative of drug discovery: the identification of a key chemical scaffold, the development of robust synthetic routes, and the subsequent exploration of its chemical space to yield new therapeutic agents.

As a versatile intermediate, it has played a crucial role in the evolution of synthetic opioids and continues to offer a platform for the development of novel compounds with a wide range of potential pharmacological activities. The synthetic protocols and historical context provided in this guide are intended to equip researchers with the knowledge and tools necessary to leverage the potential of this important chemical entity in their own drug discovery endeavors. The enduring relevance of the piperidine and phenylacetamide scaffolds ensures that intermediates like 2-phenyl-N-(piperidin-4-yl)acetamide will remain valuable assets in the ongoing quest for new and improved medicines.

References

-

Basic opioid pharmacology: an update. (n.d.). PMC. [Link]

-

Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(9), 3582-3593. [Link]

-

Vadtiz, A. N., & Pugle, K. M. (2023). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesia & Analgesia, 136(3), 469-478. [Link]

-

Fentanyl Analogs. (n.d.). PNNL. [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 543-547. [Link]

-

Reciprocal Evolution of Opiate Science from Medical and Cultural Perspectives. (2015). PMC. [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2018). PMC. [Link]

-

The History of Opioids. (2016, May 3). YouTube. [Link]

-

Fentanyl. (n.d.). Wikipedia. [Link]

-

Fentanyl Purity, Potency, & Synthesis. (n.d.). The Center for Forensic Science Research & Education. [Link]

-

A Short History of the Discovery and Development of Naltrexone and Other Morphine Derivatives. (2020). ResearchGate. [Link]

-

The Fentanyl Blame Game: How Mexico, the United States, and China Avoid Coordinated Efforts. (2023, December 4). Georgetown Journal of International Affairs. [Link]

-

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. (n.d.). PubChem. [Link]

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. [Link]

-

Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. (n.d.). NIST WebBook. [Link]

-

2-Phenylacetamide. (n.d.). SpectraBase. [Link]

-

2-Methoxy-N-3-methylphenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide. (n.d.). SpectraBase. [Link]

-

2-Methoxy-N-phenyl-N-[1-(1-phenylpropyl)piperidin-4-yl]acetamide. (n.d.). SpectraBase. [Link]

-

Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. [Link]

-

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride. (n.d.). PubChem. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research, 58(1s), s333-s340. [Link]

-

alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc, 2021(10), 1-16. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. [Link]

-

Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

-

(r)-2-phenyl-2-((s)-piperidin-2-yl)acetamide. (n.d.). Chemcd. [Link]

-

2-phenyl-2-(piperidin-2-yl) acetamide. (n.d.). PubChemLite. [Link]

-

Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. (n.d.). NIST WebBook. [Link]

-

Piperidine Synthesis. (n.d.). DTIC. [Link]

-

Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.). ResearchGate. [Link]

- Method for preparing 4-Boc-aminopiperidine. (n.d.).

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

-

Synthesis of Phenylacetyl Chloride. (n.d.). The Hive. [Link]

-

N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

Sources

- 1. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reciprocal Evolution of Opiate Science from Medical and Cultural Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fentanyl Analogs | PNNL [pnnl.gov]

- 4. Fentanyl - Wikipedia [en.wikipedia.org]

- 5. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future | Ochsner Journal [ochsnerjournal.org]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cfsre.org [cfsre.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 11. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. peptide.com [peptide.com]

- 14. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-Phenylacetamide(103-81-1) IR Spectrum [chemicalbook.com]

- 19. Acetamide, N-phenyl- [webbook.nist.gov]

- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Structural Elucidation and GC-MS Profiling of 2-phenyl-N-(piperidin-4-yl)acetamide: Protocols for Differentiation from Isobaric Fentanyl Metabolites

Application Note: AN-2026-GCMS-04

Abstract & Core Directive

The emergence of novel synthetic opioids (NSOs) and their precursors necessitates rigorous analytical protocols. This guide details the GC-MS analysis of 2-phenyl-N-(piperidin-4-yl)acetamide (CAS: 1607-68-7), a structural isomer of the fentanyl metabolite acetylnorfentanyl .

Despite sharing the molecular formula (

Chemical Identity and Challenge

The core analytical challenge lies in distinguishing the target analyte from its regioisomer, acetylnorfentanyl. Both contain a piperidine ring, a phenyl ring, and an acetamide moiety, but the amide connectivity is reversed.

| Feature | Target Analyte | Common Isomer (Confusant) |

| Name | 2-phenyl-N-(piperidin-4-yl)acetamide | Acetylnorfentanyl |

| IUPAC | ||

| Structure | Phenylacetic acid + 4-Aminopiperidine | Acetic acid + 4-Anilinopiperidine |

| Connectivity | Phenyl-CH | CH |

| Key Moiety | Benzyl Group (Phenyl-CH |

Experimental Protocol

Reagents and Standards

-

Reference Standards: 2-phenyl-N-(piperidin-4-yl)acetamide (Cayman Chemical/LGC Standards) and Acetylnorfentanyl.

-

Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

-

Rationale: The secondary amine on the piperidine ring causes peak tailing and thermal instability. Acylation improves chromatographic shape and provides diagnostic mass shifts (+96 Da for TFA).

-

-

Solvents: Ethyl acetate (LC-MS grade), Hexane.

Sample Preparation Workflow (Standardized)

The following workflow ensures maximum recovery and derivatization efficiency.

Figure 1: Optimized extraction and derivatization workflow. The acylation step (Red) is critical for stabilizing the piperidine amine.

GC-MS Instrument Conditions

To achieve baseline resolution between isomers, a slow temperature ramp is required.[1]

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for amides. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains separation efficiency during ramp. |

| Oven Program | 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (3 min) | The slow ramp at the upper end aids isomer separation. |

| Transfer Line | 280°C | Prevents condensation of high-boiling amides. |

| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy for library matching. |

| Scan Range | m/z 40–450 | Captures low mass fragments (m/z 42) and derivatized molecular ions. |

Fragmentation Analysis & Mechanism

This section details the specific bond cleavages that allow for the definitive identification of 2-phenyl-N-(piperidin-4-yl)acetamide.

Predicted Mass Spectrum (Underivatized)

-

Molecular Ion (

): m/z 218 (Weak/Moderate). -

Base Peak: m/z 91 (Tropylium ion) .[2]

-

Diagnostic Fragment: m/z 65 (Cyclopentadienyl cation, derived from m/z 91).

-

Piperidine Series: m/z 84, 56 (Typical low-mass amine fragments).

Differentiation from Acetylnorfentanyl

The isomer acetylnorfentanyl lacks the benzyl-carbonyl connectivity. Its phenyl group is attached directly to the nitrogen (

-

Acetylnorfentanyl Spectrum: Base peak is typically m/z 84 (piperidine ring) or m/z 93 (aniline-like fragment). It shows negligible m/z 91 intensity compared to the target analyte.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence between the two isomers.

Figure 2: Mechanistic fragmentation comparison. The presence of m/z 91 is the primary discriminator for the target analyte.

Results Interpretation Guide

When reviewing data, use this decision matrix to confirm identity.

| Observation | 2-phenyl-N-(piperidin-4-yl)acetamide | Acetylnorfentanyl |

| Base Peak | m/z 91 (Dominant) | m/z 84 (Dominant) |

| Molecular Ion | m/z 218 | m/z 218 |

| Secondary Ions | m/z 65, 126 | m/z 150, 93 |

| TFA Derivative ( | m/z 314 | m/z 314 |

| TFA Derivative Base Peak | m/z 91 | m/z 180 (Derivatized piperidine fragment) |

Note on TFA Derivatization:

Upon derivatization with TFAA, the molecular ion shifts to m/z 314 for both isomers. However, the structural core remains: the target analyte retains the benzyl group (yielding m/z 91), while the acetylnorfentanyl derivative will show shifts in the piperidine-related fragments due to the

References

-

SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (NIST23). Standard Reference Data. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

Sources

In vitro binding assay protocols involving 2-phenyl-N-(piperidin-4-yl)acetamide

Application Note: In Vitro Binding Assay Protocols for 2-phenyl-N-(piperidin-4-yl)acetamide Scaffolds

Introduction & Scope

The compound 2-phenyl-N-(piperidin-4-yl)acetamide represents a critical chemical scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands. Its structure—a 4-aminopiperidine core acylated with a phenylacetic acid moiety—serves as a versatile pharmacophore.

Scientific Context & Target Identification:

-

Muscarinic Receptors (M2/M3): This scaffold is a known precursor and structural analog for muscarinic antagonists (e.g., derivatized at the piperidine nitrogen to confer M3 selectivity over M2, as seen in compounds like solifenacin analogs) [1].

-

Opioid Receptors (

, -

Sigma Receptors (

1): The phenylacetyl-piperidine motif is also characteristic of high-affinity Sigma-1 receptor ligands, which modulate calcium signaling and cell survival.

Distinction of Isomers (Expert Insight): It is crucial to distinguish 2-phenyl-N-(piperidin-4-yl)acetamide (phenylacetyl group) from its isomer N-phenyl-N-(piperidin-4-yl)acetamide (acetyl norfentanyl). The latter is a direct precursor to fentanyl and a controlled substance analog. The protocol below focuses on the phenylacetyl variant, primarily targeting Muscarinic and Opioid receptors for medicinal chemistry optimization.

Mechanism of Action & Assay Principle

The primary method for characterizing the affinity of this scaffold is the Competitive Radioligand Binding Assay .

Principle: The test compound (2-phenyl-N-(piperidin-4-yl)acetamide) competes with a high-affinity, radioisotope-labeled ligand (the "radioligand") for the orthosteric binding site on the receptor.

-

Equilibrium:

(Radioligand binding) -

Competition:

(Inhibitor binding)

As the concentration of the test compound (

Figure 1: Competitive binding equilibrium. The test compound displaces the radioligand, reducing the detectable signal.

Protocol A: Muscarinic M3 Receptor Binding Assay

This protocol is optimized for detecting affinity to the Muscarinic M3 receptor, a common target for this scaffold class [1].

Materials & Reagents

| Component | Specification | Purpose |

| Receptor Source | CHO-K1 cells expressing human M3 receptor (hM3) | Target protein source. |

| Radioligand | High-affinity antagonist ( | |

| Non-Specific Ligand | Atropine (1 | Defines non-specific binding (NSB). |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl | Maintains physiological pH and ionic strength. |

| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice-cold) | Removes unbound radioligand. |

| Detection | GF/B Glass Fiber Filters (PEI-soaked) | Traps receptor-ligand complexes. |

Membrane Preparation (Critical Step)

-

Lysis: Homogenize CHO-hM3 cells in ice-cold Assay Buffer using a Polytron homogenizer (2 bursts, 10 sec).

-

Centrifugation:

-

Spin at 1,000

for 10 min at 4°C (remove nuclei/debris). -

Transfer supernatant and spin at 40,000

for 20 min at 4°C (pellet membranes).

-

-

Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of ~5–10

g/well . Note: Use a BCA assay to standardize protein levels.

Assay Procedure (Step-by-Step)

-

Plate Setup: Use a 96-well polypropylene plate.

-

Total Binding (TB): Add 150

L Buffer + 25 -

Non-Specific Binding (NSB): Add 125

L Buffer + 25 -

Test Sample: Add 125

L Buffer + 25

-

-

Initiation: Add 50

L of Membrane Suspension to all wells. Total volume = 250 -

Incubation: Incubate for 60 minutes at 25°C (Room Temp). Why? Equilibrium must be reached for accurate

determination. -

Termination:

-

Pre-soak GF/B filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces binding of radioligand to the filter).

-

Harvest using a vacuum manifold (e.g., PerkinElmer Harvester).

-

Wash filters

with 2 mL ice-cold Wash Buffer.

-

-

Readout: Dry filters, add 50

L Microscint-20 cocktail, and count in a Microbeta Scintillation Counter.

Protocol B: Mu-Opioid Receptor (MOR) Binding Assay

If the scaffold is being tested for opioid activity (given its piperidine core), use this variation.

-

Receptor: CHO-hMOR or Rat Brain Membranes.

-

Radioligand:

-DAMGO (Agonist) or -

Non-Specific Ligand: Naloxone (10

M). -

Incubation: 60 min at 25°C.

-

Buffer: 50 mM Tris-HCl, pH 7.4. Note: Remove Mg

and Na

Data Analysis & Interpretation

Calculate the Inhibition Constant (

-

Specific Binding (SB):

-

% Inhibition:

-

Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit to a one-site competition model (Sigmoidal dose-response) using GraphPad Prism or XLfit.

-

Calculation (Cheng-Prusoff):

- : Concentration of test compound inhibiting 50% binding.[2]

- : Concentration of Radioligand used (e.g., 0.2 nM).

- : Dissociation constant of the Radioligand (determined previously by Saturation Binding).

Reference Values:

-

High Affinity:

nM (Strong candidate). -

Moderate Affinity:

nM (Lead optimization required). -

Low Affinity:

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Pre-soak filters in 0.3–0.5% PEI for >1 hour. Use low-binding plasticware. |

| Low Signal-to-Noise Ratio | Receptor degradation or low expression. | Use fresh membranes. Ensure protease inhibitors were used during lysis. |

| Hill Slope | Negative cooperativity or multiple binding sites. | Check for allosteric effects. This scaffold may bind to the allosteric site of Muscarinic receptors. |

| Ligand Depletion | Receptor concentration too high. | Ensure |

Workflow Visualization

Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.

References

-

Mase, T., et al. (2001).[2] "Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel muscarinic antagonist with M(2)-sparing antagonistic activity."[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Janssen, P. A., et al. (1976). "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin."[3] Arzneimittelforschung. Link (Contextual reference for piperidine scaffold in opioids).

-

PubChem.[4][5] "N-(4-Piperidinyl)phenylacetamide (Acetyl norfentanyl)."[4] National Library of Medicine. Link (For structural comparison).

-

LGC Standards. "N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide."[6] Link (Reference for scaffold availability).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-Piperidinyl)phenylacetamide | C13H18N2O | CID 74156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride | C22H29ClN2O | CID 132988802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide [lgcstandards.com]

Application Note: Strategic Utilization of 2-phenyl-N-(piperidin-4-yl)acetamide in Opioid Analog Synthesis

This Application Note is designed for medicinal chemists and drug development professionals involved in Structure-Activity Relationship (SAR) studies of 4-substituted piperidine scaffolds.

Executive Summary

The molecule 2-phenyl-N-(piperidin-4-yl)acetamide (CAS 75484-47-8) represents a critical "nor" intermediate in the synthesis of 4-aminopiperidine-based ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with a phenylacetamide moiety.[1]

Unlike classical fentanyl precursors (which typically possess an N-phenyl-propanamide core), this scaffold features a phenylacetyl group and lacks the aniline nitrogen substitution. This unique structural profile makes it an ideal precursor for synthesizing des-anilido phenylacetyl analogs , allowing researchers to probe the necessity of the N-phenyl ring and the steric tolerance of the acyl pocket in the Mu-opioid receptor (MOR).

This guide details the protocol for the N-alkylation of this precursor to generate a library of tertiary amine analogs for pharmacological evaluation.

⚠️ Legal & Safety Disclaimer

-

Controlled Substance Warning: While 2-phenyl-N-(piperidin-4-yl)acetamide itself may not be globally scheduled, the resulting N-substituted analogs may be structurally related to Fentanyl (Schedule I in the US) or Phenylacetylfentanyl.

-

Compliance: All synthesis must be conducted in DEA-licensed (or local equivalent) facilities. This protocol is strictly for legitimate forensic standard synthesis and receptor binding research.

Chemical Profile & Strategic Value[2]

The precursor contains a secondary amine at the piperidine nitrogen, which serves as the primary handle for diversification.

| Feature | Specification |

| Chemical Name | 2-phenyl-N-(piperidin-4-yl)acetamide |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Key Functionality | Secondary Amine (Piperidine N-H) |

| Target Analog Class | Phenylacetyl-substituted 4-aminopiperidines |

| Reaction Type | N-Alkylation (SN2) or Reductive Amination |

Structural Logic (SAR)

In classical opioid SAR, the substituent on the piperidine nitrogen (the "tail") dictates potency and metabolic stability (e.g., the phenethyl group in fentanyl). By using this precursor, researchers can rapidly swap the "tail" moiety while maintaining the phenylacetamide "head."

Note on Nomenclature: This precursor is distinct from "Acetyl Norfentanyl" (N-phenyl-N-(piperidin-4-yl)acetamide). The absence of the N-phenyl ring in this precursor yields non-anilido variants, often used to determine the contribution of the aromatic π-stacking interactions within the receptor binding pocket.

Experimental Protocol: N-Alkylation Library Synthesis

This protocol utilizes a base-promoted SN2 alkylation (Finkelstein modification) to attach various alkyl/aryl groups to the piperidine nitrogen.

Materials

-

Precursor: 2-phenyl-N-(piperidin-4-yl)acetamide (1.0 equiv)

-

Alkylating Agent: R-CH₂-Br/Cl (e.g., Phenethyl bromide, Benzyl bromide) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for alkyl chlorides

-

Solvent: Acetonitrile (ACN), HPLC grade

-

Purification: Flash Column Chromatography (DCM/MeOH)

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-N-(piperidin-4-yl)acetamide (1.0 mmol, 218 mg) in anhydrous Acetonitrile (10 mL).

-

Base Addition: Add K₂CO₃ (3.0 mmol, 414 mg). The excess base is required to neutralize the HBr/HCl generated during the reaction.

-

Catalyst (Optional): If using an alkyl chloride or a less reactive bromide, add KI (0.1 mmol, 16 mg) to generate the more reactive alkyl iodide in situ.

-

Reagent Addition: Dropwise add the Alkylating Agent (1.1 mmol). Note: Do not exceed 1.1 equivalents to minimize quaternary ammonium salt formation (over-alkylation).

Phase 2: Reaction & Monitoring

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature).

-

Timecourse: Stir vigorously for 4–12 hours .

-

TLC Monitoring: Monitor consumption of the secondary amine using TLC (System: 90:10 DCM:MeOH + 1% NH₄OH). The product will be less polar (higher R_f) than the starting material.

Phase 3: Workup & Purification

-

Filtration: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KX) using a sintered glass funnel or Celite pad. Wash the pad with ACN.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

-

Chromatography: Purify via flash chromatography on silica gel.

-

Gradient: 100% DCM → 95:5 DCM:MeOH (ammoniated).

-

-

Salt Formation (Optional): For biological assays, convert the free base to the hydrochloride or citrate salt by treating with 1M HCl in ether.

Analytical Validation (Self-Correcting QC)

To ensure the integrity of the synthesized analog, the following analytical checkpoints must be met.

| Technique | Expected Observation | Failure Mode (Cause) |

| ¹H-NMR (CDCl₃) | Diagnostic doublet/multiplet for Piperidine N-CH₂ protons shifted downfield (~2.8-3.0 ppm). | Signal at ~3.5-4.0 ppm: Indicates quaternary salt formation (Over-alkylation). |

| LC-MS (ESI+) | Molecular Ion [M+H]⁺ = 218 + Mass(R) - 1. | Mass = [M+H]⁺ + Mass(R): Double alkylation. |

| IR Spectroscopy | Amide Carbonyl stretch at ~1640-1660 cm⁻¹. Disappearance of N-H stretch (~3300 cm⁻¹). | Retention of 3300 cm⁻¹: Incomplete reaction. |

Pathway Visualization

The following diagram illustrates the synthetic logic and decision-making process for this scaffold.

Figure 1: Synthetic workflow for the N-alkylation of the phenylacetamide-piperidine scaffold, highlighting the critical quality control checkpoint.

Scientific Context & Mechanisms[2][3]

The "Des-Anilido" Significance

Most high-potency opioids (Fentanyl, Sufentanil) rely on a 4-anilidopiperidine core (an aromatic ring attached directly to the piperidine nitrogen). The precursor discussed here leads to analogs where this nitrogen is part of an amide linkage but lacks the N-phenyl ring.

-

Mechanistic Insight: Research suggests that while the N-phenyl ring provides critical hydrophobic contacts in the MOR binding pocket (interacting with residues like Trp293), the phenylacetyl side chain (from this precursor) can induce alternative binding modes, often resulting in lower potency but distinct signaling bias (G-protein vs. Beta-arrestin recruitment).

Reaction Mechanism (Finkelstein-Assisted Alkylation)

-

Deprotonation: K₂CO₃ is not strong enough to fully deprotonate the secondary amine (pKa ~11) but neutralizes the acid formed. The reaction proceeds via the neutral amine attacking the alkyl halide.

-

Halide Exchange: If using alkyl chlorides (R-Cl), the addition of KI generates R-I in situ. The Iodide is a better leaving group than Chloride, significantly accelerating the reaction rate (Finkelstein reaction).

-

Citation Support: This method is standard for piperidine functionalization in medicinal chemistry [1].

-

References

-

Gupta, P. K., et al. (2005). "Investigation of the synthesis of fentanyl and its analogs." Journal of Forensic Sciences.

-

Valdez, C. A., et al. (2014). "Synthetic studies on the fentanyl analog acetyl fentanyl." Analytical Chemistry.

-

Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

-

Cayman Chemical. (2024). "Acetyl Norfentanyl Product Information." (Provided for structural comparison context).

End of Application Note. For research use only.

Sources

High-Performance Protocol: Determination of LC-MS/MS Quantification Limits for Small Molecule Therapeutics

Executive Summary & Strategic Importance

In drug development, the Lower Limit of Quantification (LLOQ) is not merely a number; it is the boundary that defines the pharmacokinetic (PK) profile's terminal phase. A poor LLOQ can mask the elimination half-life (

While Limit of Detection (LOD) represents the point where a signal is distinguishable from noise (qualitative), LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy (quantitative).

This guide moves beyond basic textbook definitions to provide a field-proven workflow for establishing robust quantification limits compliant with the ICH M10 harmonized guideline.

Theoretical Framework & Definitions

The Regulatory Shift: Signal-to-Noise vs. Precision/Accuracy

Historically, LLOQ was defined purely by Signal-to-Noise (S/N) ratios. However, modern mass spectrometers (e.g., Triple Quads with SEM detectors) often produce zero background noise, rendering S/N calculations mathematically unstable (dividing by zero).

Current Best Practice (ICH M10):

-

LOD (Estimated): S/N

3:1. Useful for screening but not reportable for PK. -

LLOQ (Validated): The lowest standard curve point meeting Precision (

20% CV) and Accuracy (80-120%) . S/N is used only as a secondary confirmation (typically

Critical Parameters

| Parameter | Definition | Acceptance Criteria (ICH M10) |

| LOD | Limit of Detection | S/N |

| LLOQ | Lower Limit of Quantification | Bias ±20%, CV |

| ULOQ | Upper Limit of Quantification | Bias ±15%, CV |

| Matrix Effect | Ion suppression/enhancement | Must be characterized at LLOQ |

Experimental Protocol: Step-by-Step Determination

Phase 1: The "Scouting" Run (S/N Estimation)

Objective: Roughly estimate where the sensitivity falls before wasting reagents on a full validation.

-

Stock Preparation: Prepare a 1 mg/mL stock of the analyte in DMSO or Methanol.

-

Matrix Matching: Spike the analyte into the target biological matrix (e.g., Plasma, Urine). Do not use solvent standards; they do not account for ion suppression.

-

Serial Dilution: Perform a steep serial dilution (1:10) from 1000 ng/mL down to 1 pg/mL.

-

Injection: Inject 1 replicate of each.

-

Assessment: Identify the concentration where the peak is just visible (S/N ~3). Let’s say this is 10 pg/mL .

Phase 2: The "Confirmation" Run (Precision & Accuracy)

Objective: Statistically validate the LLOQ.

-

Anchor Point Selection: Based on Phase 1, set your target LLOQ at the estimated LOD level (10 pg/mL) and prepare 5 non-serial standards around this point (e.g., 5, 10, 20, 50 pg/mL).

-

Replicates: Prepare n=5 independent preparations (separate weighings/spikes) at the target LLOQ.

-

Blank Analysis: Inject a Double Blank (Matrix only) and a Zero Sample (Matrix + Internal Standard) to ensure no interference at the retention time.

-

Carryover Check: Inject a blank immediately after your highest standard (ULOQ). Carryover must be < 20% of the LLOQ signal.

Workflow Visualization

The following diagram outlines the decision logic for establishing and validating the LLOQ.

Figure 1: Logic flow for determining and validating LLOQ in compliance with ICH M10 guidelines.

Troubleshooting & Optimization (The "Senior Scientist" Insights)

When your LLOQ does not meet the criteria, causality usually lies in one of three areas: Physics (Source) , Chemistry (Column) , or Biology (Matrix) .

Matrix Effects (The Silent Killer)

If your standard in solvent looks great (S/N > 50) but vanishes in plasma, you have ion suppression.

-

Diagnosis: Post-column infusion. Infuse the analyte constantly while injecting a blank matrix. A dip in the baseline at the retention time confirms suppression.

-

Solution:

-

Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) to remove phospholipids.

-

Shift retention time away from the void volume (

) where salts elute.

-

Chromatography Optimization

Sharper peaks = Taller peaks = Better S/N.

-

Micro-flow: Moving from 2.1 mm ID columns to 1.0 mm or 0.3 mm ID can increase sensitivity by 5-10x due to reduced radial dilution (concentration sensitivity).

-

Focusing: Ensure your injection solvent is weaker (more aqueous) than your mobile phase start conditions to focus the analyte at the head of the column.

Mass Spectrometry Parameters

-

Dwell Time: Ensure you have at least 12-15 points across the peak. If dwell time is too short, the signal is noisy; if too long, you miss the peak apex.

-

Transitions: The most abundant transition isn't always the best. A slightly weaker transition with significantly lower background noise often yields a better LLOQ.

Validation Acceptance Criteria (ICH M10)

To formally declare an LLOQ valid for a study, the following data must be presented in the Validation Report:

| Metric | Requirement | Reference |

| Precision (Within-run) | CV | ICH M10, Section 3.2.4 |

| Accuracy (Mean) | 80% - 120% of nominal | ICH M10, Section 3.2.4 |

| Signal-to-Noise | FDA 2018 | |

| Selectivity | Response in blank < 20% of LLOQ | ICH M10, Section 3.2.1 |

| IS Response | Response in blank < 5% of IS avg | ICH M10, Section 3.2.1 |

References

-

ICH M10 Bioanalytical Method Validation , International Council for Harmonisation, 2022.[1] [Link]

-

Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), 2018.[1][2] [Link]

-

Eurachem Guide: The Fitness for Purpose of Analytical Methods , Eurachem, 2014.[3][4][5][6] [Link]

Sources

- 1. hhs.gov [hhs.gov]

- 2. fda.gov [fda.gov]

- 3. eurachem.org [eurachem.org]

- 4. EURACHEM Guide: The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics: 2nd Edition, Eurachem, 2014. | AAFCO [aafco.org]

- 5. The Fitness for Purpose of Analytical Methods (2014) [eurachem.org]

- 6. The Fitness for Purpose of Analytical Methods (2025) [eurachem.org]

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide

Welcome to the technical support guide for the synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. This guide is structured as a series of troubleshooting questions and FAQs, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis, providing a structured approach to problem-solving.

Q1: My reaction yield is consistently low. What are the primary causes and how can I systematically troubleshoot this?

A low yield in the synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide, which is fundamentally an amide bond formation between 2-phenylacetic acid and 4-aminopiperidine, can typically be traced to three main areas: inefficient coupling, competing side reactions, or product loss during work-up.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, necessitating the activation of the carboxylic acid. If this activation or the subsequent coupling is inefficient, the yield will suffer.

Troubleshooting Steps:

-

Evaluate Your Coupling Reagent: The choice of coupling reagent is paramount. While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, they can be suboptimal for certain substrates and may require additives to prevent side reactions like racemization.[1][2]

-

Recommendation: For higher yields and cleaner reactions, consider using modern aminium/uronium or phosphonium salt reagents like HATU or PyBOP . These reagents form highly reactive activated esters (OAt or OBt esters) that couple rapidly and minimize epimerization.[3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.

-

-

Check Stoichiometry and Order of Addition: Incorrect stoichiometry can leave starting materials unreacted or lead to side products.

-

Recommendation: Begin with a 1:1 molar ratio of 2-phenylacetic acid to 4-aminopiperidine. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the non-nucleophilic base (e.g., DIPEA). Crucially, the carboxylic acid should be pre-activated with the coupling reagent for 5-15 minutes before adding the amine. This prevents the coupling reagent from reacting directly with the amine, which can form a guanidinium byproduct, especially with uronium/aminium reagents.

-

-

Optimize the Base and Solvent: The base neutralizes the acid formed and maintains a favorable pH. The solvent must dissolve all reactants.

-

Recommendation: N,N-Diisopropylethylamine (DIPEA) is the preferred base as it is non-nucleophilic and sterically hindered, preventing it from competing with the primary amine.[4] Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvent choices. DMF is particularly useful as it has high solubilizing power for the polar intermediates and reagents involved.[2][5]

-

-

N-Acylurea Formation: When using carbodiimides like DCC or EDC without an additive, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, halting the reaction.

-

Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) traps the O-acylisourea intermediate by converting it to a more stable, yet still highly reactive, OBt or OAt active ester. This intermediate readily reacts with the amine to form the desired amide, significantly outcompeting the N-acylurea rearrangement.[1]

-